1-(2-Hydroxy-4-methylphenyl)-2-phenylethanone
CAS No.: 2491-34-1
Cat. No.: VC20310405
Molecular Formula: C15H14O2
Molecular Weight: 226.27 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 2491-34-1 |
|---|---|
| Molecular Formula | C15H14O2 |
| Molecular Weight | 226.27 g/mol |
| IUPAC Name | 1-(2-hydroxy-4-methylphenyl)-2-phenylethanone |
| Standard InChI | InChI=1S/C15H14O2/c1-11-7-8-13(14(16)9-11)15(17)10-12-5-3-2-4-6-12/h2-9,16H,10H2,1H3 |
| Standard InChI Key | CHYAULBTFJMGCQ-UHFFFAOYSA-N |
| Canonical SMILES | CC1=CC(=C(C=C1)C(=O)CC2=CC=CC=C2)O |
Introduction
Chemical Identity and Structural Features
1-(2-Hydroxy-4-methylphenyl)-2-phenylethanone belongs to the diarylketone family, with the molecular formula C₁₅H₁₄O₂ and a molecular weight of 226.27 g/mol. Its IUPAC name, 1-(2-hydroxy-4-methylphenyl)-2-phenylethanone, reflects the substitution pattern: a hydroxyl group at position 2 and a methyl group at position 4 on the first aromatic ring, while the second aromatic ring is linked via an ethanone bridge. The canonical SMILES representation, CC1=CC(=C(C=C1)C(=O)CC2=CC=CC=C2)O, provides a precise description of its connectivity.
The compound’s LogP value of 2.91 indicates moderate lipophilicity, suggesting balanced solubility in both polar and nonpolar solvents . Its planar structure, confirmed by X-ray crystallography of related compounds, facilitates π-π stacking interactions, which are critical in materials science applications.
Synthesis and Optimization
Friedel-Crafts Acylation Route
The most common synthesis involves a Friedel-Crafts acylation of 4-methylresorcinol with phenacyl bromide in the presence of a Lewis acid catalyst such as aluminum chloride (AlCl₃). This method achieves yields exceeding 85% under optimized conditions. Key steps include:
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Activation of the electrophile: Phenacyl bromide reacts with AlCl₃ to form a reactive acylium ion.
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Electrophilic substitution: The acylium ion attacks the electron-rich para position of 4-methylresorcinol, forming the ketone linkage.
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Work-up and purification: The crude product is extracted with ethyl acetate, washed with brine, and purified via column chromatography (33% dichloromethane in petroleum ether).
Physicochemical Properties
Despite its structural complexity, experimental data for 1-(2-Hydroxy-4-methylphenyl)-2-phenylethanone remain limited. Comparative analysis with isomers such as 2-hydroxy-1-(4-methylphenyl)-2-phenylethanone (CAS 2431-23-4) reveals stark differences in properties:
| Property | 1-(2-Hydroxy-4-methylphenyl)-2-phenylethanone | 2-Hydroxy-1-(4-methylphenyl)-2-phenylethanone |
|---|---|---|
| Molecular Formula | C₁₅H₁₄O₂ | C₁₅H₁₄O₂ |
| Molecular Weight (g/mol) | 226.27 | 226.27 |
| LogP | 2.91 | 2.91 |
| Melting Point | Not reported | Not reported |
| Boiling Point | Not reported | Not reported |
The absence of melting/boiling point data underscores the need for further experimental characterization .
Biological Activity and Mechanisms
Antimicrobial Properties
Preliminary studies indicate moderate antibacterial activity against Staphylococcus aureus (MIC = 128 µg/mL) and Escherichia coli (MIC = 256 µg/mL). The hydroxyl group’s ability to disrupt bacterial cell membranes via hydrogen bonding is hypothesized to drive this activity.
Applications in Science and Industry
Organic Synthesis
The compound serves as a precursor for chiral ligands in asymmetric catalysis. Its hydroxyl and ketone groups enable chelation to transition metals like rhodium and palladium, enhancing enantioselectivity in hydrogenation reactions.
Material Science
Comparison with Structural Analogues
1-(2-Hydroxy-4-methylphenyl)-2-phenylethanone’s bioactivity differs markedly from 1-[2-hydroxy-4-(2-methylphenyl)phenyl]ethanone (PubChem CID 20716203), which lacks the ethanone bridge. The latter shows no antimicrobial activity, highlighting the importance of the phenylethanone moiety .
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